HLI373 vs. HLI98s: Enhanced Potency for p53 Stabilization in Cells
HLI373 is substantially more potent than its predecessor, the HLI98 family of compounds, in stabilizing p53 in a cellular context. In RPE cells, HLI373 achieves a superior effect on p53 and Hdm2 stabilization at a 3 μM concentration compared to HLI98s at concentrations ranging from 5 to 50 μM [1]. The IC50 for stabilizing endogenous p53 and Hdm2 is approximately 3 μM [2], a significant improvement over the reported 20 μM IC50 for HLI98 [3].
| Evidence Dimension | Potency (p53 stabilization) |
|---|---|
| Target Compound Data | IC50 ~3 μM; Superior effect at 3 μM |
| Comparator Or Baseline | HLI98 family: IC50 20 μM; Weaker effect at 5-50 μM |
| Quantified Difference | ~6.7-fold lower IC50 (estimated); achieves superior effect at >1.7-fold lower concentration |
| Conditions | RPE cells, 8 h treatment, assessed by immunoblotting |
Why This Matters
Higher potency allows for the use of lower compound concentrations in assays, potentially reducing off-target effects and experimental costs.
- [1] Kitagaki, J., Yang, Y., & Weissman, A. M. (2008). Targeting tumor cells expressing p53 with a water-soluble inhibitor of Hdm2. Molecular Cancer Therapeutics, 7(8), 2445–2454. https://doi.org/10.1158/1535-7163.MCT-08-0063 View Source
- [2] Kitagaki, J., Yang, Y., & Weissman, A. M. (2008). Targeting tumor cells expressing p53 with a water-soluble inhibitor of Hdm2. Molecular Cancer Therapeutics, 7(8), 2445–2454. https://doi.org/10.1158/1535-7163.MCT-08-0063 View Source
- [3] Liu, Y., & Deisenroth, C. (2019). Targeting the Ubiquitin-Proteasome System for Cancer Therapy. In Annual Review of Pharmacology and Toxicology (Vol. 59, pp. 371–390). Annual Reviews. https://doi.org/10.1146/annurev-pharmtox-010818-021511 View Source
